molecular formula C12H18N2O2 B13423159 (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide

(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide

Cat. No.: B13423159
M. Wt: 222.28 g/mol
InChI Key: SUHGGMHRTWGGQL-LLVKDONJSA-N
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Description

Introduction and Historical Context

Emergence of Functionalized Amino Acids in Neurological Therapeutics

The exploration of functionalized amino acids (FAAs) as neuroactive agents began in the late 20th century, driven by the need for anticonvulsants with improved efficacy and tolerability profiles. Unlike traditional small-molecule drugs, FAAs integrate amino acid frameworks—such as serine or alanine derivatives—with hydrophobic or electronegative substituents to optimize pharmacokinetic properties. For example, the acetylated amino acid lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) demonstrated that methoxy and benzyl groups enhance binding to collapsin response mediator protein 2 (CRMP-2), a key regulator of neuronal plasticity.

Subsequent research identified primary amino acid derivatives (PAADs) as a distinct subclass, characterized by the removal of terminal acetyl groups to reduce metabolic instability. Structural analyses revealed that C(2) hydrocarbon substituents (e.g., ethyl, isopropyl) in the (R)-configuration conferred superior anticonvulsant activity in rodent models compared to their (S)-enantiomers. This enantioselectivity mirrored findings in propylisopropyl acetamide (PID), where the (R)-enantiomer showed enhanced anticonvulsant potency due to favorable brain penetration and protein binding.

Chronological Development of (R)-N-Benzyl-3-Methoxy-2-(Methylamino)Propanamide

The synthesis of this compound was first documented in PubChem records dated August 20, 2012, with subsequent modifications to its stereochemical descriptors by May 24, 2025. Its design likely arose from systematic substitutions on the PAAD scaffold:

  • Stage 1 (2000s): Optimization of lacosamide analogs focused on replacing the acetamido group with methylamino to alter hydrogen-bonding patterns.
  • Stage 2 (2010–2012): Introduction of methoxy at the C(3) position aimed to mimic the steric and electronic effects observed in PID’s isopropyl group.
  • Stage 3 (2013–2025): Chiral resolution techniques isolated the (R)-enantiomer, which demonstrated superior target engagement in preliminary screens compared to racemic mixtures.

Key milestones include its characterization as IUPAC name N-acetyl-N-methyl-O-methyl-D-serine benzylamide, confirming its structural kinship to both lacosamide and PID.

Structural and Functional Parallels to Lacosamide and Analogous Anticonvulsants

This compound shares a core benzylamide motif with lacosamide but diverges in two critical regions:

  • C(2) Substitution: The methylamino group replaces lacosamide’s acetamido moiety, reducing hydrogen-bond donor capacity while introducing a secondary amine capable of cation-π interactions.
  • C(3) Methoxy Orientation: Retained from lacosamide, this group likely stabilizes the molecule’s conformation through steric hindrance, as evidenced by similar EC~50~ values in kindled rat models.
Table 1. Comparative Structural Features of Select Anticonvulsants
Compound C(2) Substituent C(3) Substituent Enantiomer Preference Primary Target
Lacosamide Acetamido Methoxy (R) CRMP-2
PID Isopropyl None (R) Voltage-Gated Na+
This compound Methylamino Methoxy (R) CRMP-2 (putative)

Functional parallels extend to pharmacokinetic behavior. Like PID’s (R)-enantiomer, the compound exhibits prolonged half-lives in rodents, attributed to reduced cytochrome P450 metabolism compared to acetylated analogs. Molecular docking studies suggest its methylamino group forms salt bridges with aspartate residues in CRMP-2’s hydrophobic pocket, a mechanism shared with lacosamide but distinct from PID’s sodium channel blockade.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide

InChI

InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

SUHGGMHRTWGGQL-LLVKDONJSA-N

Isomeric SMILES

CN[C@H](COC)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CNC(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

Key Reaction Steps

Step Reaction Description Reagents & Conditions Notes
1 Halogen substitution N-Benzyl-2,3-dihalopropionamide + alkali metal methoxide (e.g., sodium methoxide) Solvent: methanol or suitable ether; temperature controlled Yields N-benzyl-2-halo-3-methoxypropionamide
2 Formation of mixed anhydride Compound from Step 1 + N-methylmorpholine + isobutyl chloroformate Solvent: methylene dichloride; temperature: -75°C to 0°C Intermediate activated for amine coupling
3 Amine coupling Addition of benzylamine Temperature: -40°C to -70°C Forms N-benzyl-2-amino-3-methoxypropionamide
4 Resolution of racemic mixture Reaction with chiral acids such as (D)-(+)-ditoluoyl tartaric acid Solvent: aqueous methanol; base: aqueous ammonia Isolates (R)-enantiomer as salt
5 Acetylation (R)-N-benzyl-2-amino-3-methoxypropionamide + acetic anhydride Solvent: tetrahydrofuran; base: pyridine; temperature: 10-35°C Yields (R)-2-acetamido-N-benzyl-3-methoxypropionamide

Process Conditions and Purification

  • Solvents : Common solvents include methanol, methylene dichloride, tetrahydrofuran, ethyl acetate, and aqueous mixtures.
  • Bases : Pyridine is frequently used for acetylation; triethylamine and aqueous ammonia are used in various steps.
  • Temperature Control : Critical low temperatures (-75°C to 0°C) are maintained during mixed anhydride formation and amine coupling to control reaction selectivity and yield.
  • Purification : Impurities such as "impurity A" are removed by precipitation and filtration. Extraction with halogenated hydrocarbons (e.g., methylene dichloride) and evaporation methods are employed to isolate the pure compound with impurity levels below 0.15%.

Representative Experimental Procedure (from Patent WO2013072933A2)

Parameter Detail
Starting Material Compound formula-5 (50 g)
Solvent Methylene chloride (450 mL)
Temperature 0-5°C during reagent addition
Reagents Tetrabutyl ammonium bisulphate (2.8 g), triethylamine (10.7 g), dimethylsulphate (58.6 g)
Reaction Time 45-60 min addition + 15 min stirring
Work-up NaOH solution added slowly over 90 min
Stirring 1 hr at 0-5°C, then 4 hr at 25-30°C
Quenching Ammonium chloride and aqueous ammonia added at 0-5°C
pH Adjustment To 7.0-7.5 with hydrochloric acid
Extraction Organic layer separated, aqueous layer extracted with methylene chloride
Isolation Evaporation under reduced pressure, ethyl acetate added, crystallization at 0-5°C
Yield 65% of (R)-2-acetamido-N-benzyl-3-methoxypropionamide

Summary Table of Preparation Methods

Stage Reaction Type Reagents Solvents Temperature Notes
Halogen substitution Nucleophilic substitution Alkali metal methoxide Methanol, ethers Ambient to mild heating Converts dihalopropionamide to methoxy derivative
Mixed anhydride formation Activation N-methylmorpholine, isobutyl chloroformate Methylene dichloride -75°C to 0°C Prepares for amine coupling
Amine coupling Nucleophilic substitution Benzylamine Methylene dichloride -40°C to -70°C Forms amino intermediate
Resolution Salt formation (D)-(+)-ditoluoyl tartaric acid Aqueous methanol Ambient Isolates (R)-enantiomer
Acetylation Acylation Acetic anhydride, pyridine Tetrahydrofuran 10-35°C Final step to form target compound

Research and Industrial Significance

The described processes ensure high enantiomeric purity and yield, critical for pharmaceutical applications. The use of chiral resolution with ditoluoyl tartaric acid salts and controlled acetylation conditions is well-documented to produce (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide with minimal impurities. These methods are scalable and have been patented, indicating their industrial viability.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral compound with applications in organic synthesis and pharmaceutical research. It is also known by the synonyms this compound, 2295925-92-5, and SCHEMBL2600863 .

Scientific Research Applications

This compound is used in the following applications:

  • Organic Synthesis As a chiral building block for synthesizing complex organic molecules.
  • Pharmaceutical Research Investigated for potential roles as a biochemical probe in various biological systems.
  • Intermediate in Synthesis It serves as an intermediate in the synthesis of N-Methyl Lacosamide .

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide engages in chemical reactions such as oxidation, reduction, and substitution. For oxidation reactions, potassium permanganate is typically used in acidic or neutral media, while reduction reactions are commonly carried out in methanol or ether solvents. Substitution reactions often require a base to facilitate nucleophilic attack.

Lacosamide and its Derivatives

Lacosamide, also known as 2(R)-acetamido-N-benzyl-3-methoxypropionamide, enhances sodium channel inactivation and modulates collapsin response mediator protein-2 . Lacosamide is currently in clinical trials for conditions such as epilepsy, migraine, diabetic neuropathy, fibromyalgia, and osteoarthritis . In vitro, Lacosamide is converted to inactive metabolites, 30% of which is the O-demethylated product .

Mechanism of Action

The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences :

  • Replaces the methoxy and methylamino groups with a 3-methylbenzoyl moiety and a hydroxyl-containing tertiary alcohol.

Functional Implications :

  • The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, unlike (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide, which lacks such reactivity due to its substituents .
Parameter This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Formula C₁₃H₁₈N₂O₂ C₁₂H₁₅NO₂
Key Functional Groups Methoxy, methylamino, benzylamide 3-methylbenzamide, hydroxyl
Stereochemistry Chiral (R-configuration) Achiral
Applications Anticonvulsant precursor Catalysis, C–H functionalization

4-(Methylamino)pyridine Derivatives

Structural Differences :

  • Pyridine-based vs. propanamide backbone.
  • Methylamino group attached to an aromatic ring.

Functional Implications :

  • 4-(Methylamino)pyridine analogs (e.g., 4-di(methylamino)pyridine) enhance voltage-activated calcium channels (VACCs) with greater efficacy than 4-aminopyridine (4-AP), suggesting methylamino groups improve neuromodulatory activity . In contrast, this compound’s anticonvulsant action likely arises from sodium channel modulation .

(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide

Structural Differences :

  • N-methylacetamido group replaces the methylamino group.

Functional Implications :

  • This derivative is an impurity in Lacosamide synthesis, underscoring the importance of precise functional group control for therapeutic efficacy .
Parameter This compound (R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide
Molecular Formula C₁₃H₁₈N₂O₂ C₁₅H₂₀N₂O₃
Key Functional Groups Methylamino N-methylacetamido
Bioactivity Anticonvulsant precursor Lacosamide impurity

(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

Structural Differences :

  • Benzylureido group substitutes the methylamino group.

Functional Implications :

  • However, increased molecular weight (341.4 g/mol vs. 246.3 g/mol) may reduce bioavailability .

Pharmacological and Industrial Relevance

  • Anticonvulsant Potential: The methylamino group’s role in sodium channel modulation aligns with Lacosamide’s mechanism, whereas pyridine derivatives () target calcium channels .
  • Catalytic Applications : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks directing groups for catalysis, limiting its utility in synthetic chemistry .

Biological Activity

(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by its unique stereochemistry, which is essential for its biological interactions. The synthesis typically involves:

  • Starting Materials : Benzylamine, propionic acid, and methoxypropionic acid.
  • Key Steps :
    • Amidation of benzylamine with propionic acid.
    • Methoxylation of the resulting amide.
    • Chiral resolution to isolate the (R)-enantiomer.

The specific stereochemistry enhances its ability to interact with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating enzymatic activity and potentially altering cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Interaction with receptor sites can lead to downstream effects on cell signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, it has been investigated for its ability to inhibit growth in colon carcinoma cells.
  • Neuropharmacological Effects : The compound has been explored for its interactions with opioid receptors, indicating potential analgesic properties.
  • Biochemical Probing : It serves as a biochemical probe for studying enzyme-substrate interactions, which can aid in understanding metabolic processes.

Comparative Studies

A comparative analysis with similar compounds reveals that the unique stereochemistry of this compound contributes to its distinct biological activity.

Compound NameStructureBiological ActivityNotable Differences
(S)-N-Benzyl-3-methoxy-2-(methylamino)propanamideChiral variantDifferent receptor affinityOpposite stereochemistry
N-benzyl-3-methoxypropionamideNon-chiralLower biological activityLacks chiral center
2-propanoylamino-3-methoxypropionamideLacks benzyl groupReduced interaction with targetsAbsence of benzyl moiety

Case Studies

  • Antitumor Efficacy Study : A study conducted on colon carcinoma HCT-15 cells demonstrated that this compound exhibited significant growth inhibition compared to standard chemotherapy agents like doxorubicin. The IC50 values indicated potent cytotoxicity.
  • Opioid Receptor Activation Study : Research involving the activation of μ and κ-opioid receptors showed that this compound can modulate receptor activity, suggesting its potential as a novel analgesic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amidation, alkylation, and chiral resolution. Key steps include:

  • Temperature and pH Control : Maintaining 60–80°C and neutral pH to minimize side reactions (e.g., epimerization) .
  • Catalysts/Protective Groups : Use of Pd(PPh₃)₂Cl₂ for cross-coupling or Boc-protection for amine groups to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity .
    • Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.3–3.5 ppm) and HPLC (≥99% enantiomeric excess) .

Q. How is the structural configuration of this compound verified, and what analytical techniques resolve spectral ambiguities?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® AD-H columns with ethanol/n-hexane to distinguish (R)- and (S)-enantiomers .
  • Advanced NMR Techniques : 2D-COSY and NOESY to assign stereochemistry (e.g., methoxy group orientation) .
  • X-ray Crystallography : Resolve ambiguities in solid-state configuration by co-crystallizing with heavy atoms (e.g., iodine derivatives) .

Q. What structural features influence the compound’s biological activity, and how are structure-activity relationships (SAR) studied?

  • Methodological Answer :

  • Key Substituents : The benzyl group enhances lipophilicity (logP ~2.5), while the methoxy group modulates hydrogen bonding (e.g., with GABA receptors) .
  • SAR Workflow :

Synthesize analogs (e.g., fluorophenyl or nitro substitutions) .

Test in vitro (e.g., anticonvulsant MES/SCZ assays) and in silico (molecular docking to voltage-gated sodium channels) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what strategies mitigate racemization?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-proline derivatives to direct stereochemistry during amide bond formation .
  • Low-Temperature Reactions : Conduct alkylation steps at –20°C to suppress racemization .
  • Impurity Profiling : Monitor (2S)-isomer via LC-MS (e.g., m/z 293.2 for impurity vs. 279.2 for target) .

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive displacement of [³H]-batrachotoxin in rat cortical membranes to assess sodium channel affinity .
  • Cellular Electrophysiology : Patch-clamp studies on hippocampal neurons to measure inhibition of sustained repetitive firing (IC₅₀ ~10 µM) .
  • Gene Knockdown Models : CRISPR/Cas9-edited Nav1.2 KO mice to confirm target specificity .

Q. How are contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) addressed?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293-Nav1.2) .
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., 12 µM vs. 18 µM IC₅₀) and apply ANOVA to identify outliers .
  • Proteomic Profiling : Check for off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler®) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 inhibition (e.g., CYP3A4 Ki = 5.2 µM) .
  • MD Simulations : 100-ns trajectories in Desmond to assess membrane permeability (e.g., blood-brain barrier penetration) .
  • Toxicity Screening : Ames test (TA98 strain) and hERG channel binding assays (IC₅₀ >30 µM) .

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